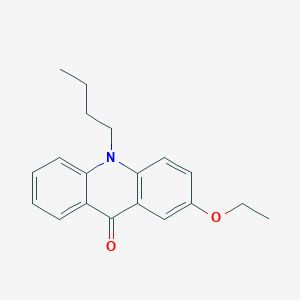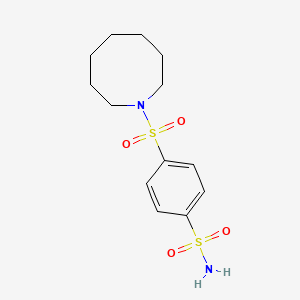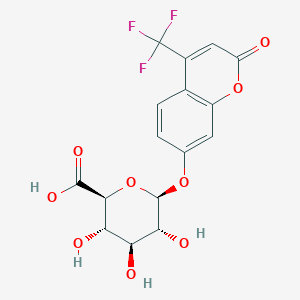
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a tetrahydropyran ring with multiple hydroxyl groups and a chromenyl moiety substituted with a trifluoromethyl group. Its intricate structure suggests potential utility in medicinal chemistry, materials science, and biochemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid typically involves multi-step organic reactions. The initial step often includes the formation of the chromenyl moiety through a cyclization reaction involving a suitable precursor. Subsequent steps involve the introduction of the trifluoromethyl group via electrophilic substitution and the formation of the tetrahydropyran ring through a glycosylation reaction. The final steps include the protection and deprotection of hydroxyl groups to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process. Additionally, the use of advanced purification methods like high-performance liquid chromatography (HPLC) ensures the isolation of the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chromenyl moiety can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the trifluoromethyl group and hydroxyl positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like sodium methoxide (NaOMe).
Major Products
Applications De Recherche Scientifique
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in stereoselective synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or activator due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific optical or electronic properties.
Mécanisme D'action
The mechanism of action of (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The trifluoromethyl group enhances its binding affinity and specificity, making it a potent modulator of biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((2-oxo-4-methyl-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid: Similar structure but lacks the trifluoromethyl group.
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxamide: Contains an amide group instead of a carboxylic acid.
Uniqueness
The presence of the trifluoromethyl group in (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These features make it a valuable compound for drug development and other scientific applications.
Propriétés
Formule moléculaire |
C16H13F3O9 |
|---|---|
Poids moléculaire |
406.26 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H13F3O9/c17-16(18,19)7-4-9(20)27-8-3-5(1-2-6(7)8)26-15-12(23)10(21)11(22)13(28-15)14(24)25/h1-4,10-13,15,21-23H,(H,24,25)/t10-,11-,12+,13-,15+/m0/s1 |
Clé InChI |
MCDDIRXDQVYRLC-DKBOKBLXSA-N |
SMILES isomérique |
C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)OC(=O)C=C2C(F)(F)F |
SMILES canonique |
C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)O)O)O)O)OC(=O)C=C2C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-5-(4-Fluorophenyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B12931204.png)


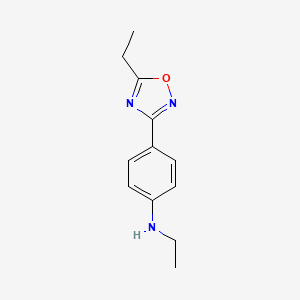
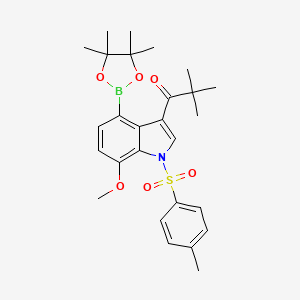

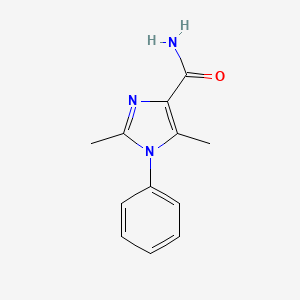
![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(11Z,14Z)-icosa-11,14-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12931242.png)
![(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(3,6-dibromo-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B12931251.png)

![2-(5-Methylpyridin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12931265.png)
